N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 896678-88-9
VCID: VC7132388
InChI: InChI=1S/C22H15N3O2S2/c26-29(27,19-12-9-15-4-1-2-5-17(15)14-19)25-18-10-7-16(8-11-18)21-24-20-6-3-13-23-22(20)28-21/h1-14,25H
SMILES: C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5
Molecular Formula: C22H15N3O2S2
Molecular Weight: 417.5

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide

CAS No.: 896678-88-9

Cat. No.: VC7132388

Molecular Formula: C22H15N3O2S2

Molecular Weight: 417.5

* For research use only. Not for human or veterinary use.

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide - 896678-88-9

Specification

CAS No. 896678-88-9
Molecular Formula C22H15N3O2S2
Molecular Weight 417.5
IUPAC Name N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]naphthalene-2-sulfonamide
Standard InChI InChI=1S/C22H15N3O2S2/c26-29(27,19-12-9-15-4-1-2-5-17(15)14-19)25-18-10-7-16(8-11-18)21-24-20-6-3-13-23-22(20)28-21/h1-14,25H
Standard InChI Key AZGHXIGOYNYMKY-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5

Introduction

Chemical Structure and Rational Design

Core Scaffold and Substituent Analysis

The molecule consists of three primary components:

  • Thiazolo[5,4-b]pyridine core: A bicyclic heteroaromatic system comprising a pyridine ring fused with a thiazole ring. This scaffold is known to occupy the ATP-binding pocket of kinases, as demonstrated in PI3Kα inhibitors .

  • 4-Phenyl linker: Connects the thiazolo[5,4-b]pyridine core to the sulfonamide group, providing spatial flexibility for optimal target engagement.

  • Naphthalene-2-sulfonamide: A bulky aromatic sulfonamide group that enhances binding affinity through hydrophobic interactions and hydrogen bonding with conserved lysine residues (e.g., Lys802 in PI3Kα) .

The integration of these units suggests a strategic design to optimize both steric and electronic interactions with kinase active sites.

Synthetic Strategies

Retrosynthetic Analysis

The synthesis likely follows a modular approach inspired by methodologies for analogous thiazolo[5,4-b]pyridine derivatives :

  • Thiazolo[5,4-b]pyridine core construction: Achieved via cyclization of nitro-substituted pyridines with thiocyanate derivatives, followed by reduction and intramolecular cyclization .

  • Suzuki coupling: Introduction of the 4-phenyl group using aryl boronic acids under palladium catalysis.

  • Sulfonamidation: Reaction of an aminophenyl intermediate with naphthalene-2-sulfonyl chloride to install the sulfonamide group.

Critical Synthetic Steps

  • Step 1: Synthesis of 4-(2-bromothiazolo[5,4-b]pyridin-7-yl)morpholine (analogous to intermediate 15 in ) via bromination of the thiazolo[5,4-b]pyridine core.

  • Step 2: Suzuki coupling with 4-aminophenylboronic acid to introduce the aniline linker.

  • Step 3: Sulfonamidation using naphthalene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

Structure-Activity Relationship (SAR) Insights

Role of the Sulfonamide Group

Data from analogous compounds highlights the sulfonamide’s critical role:

  • Electron-withdrawing substituents: Enhance hydrogen-bonding capacity with Lys802 in PI3Kα, as seen in 2-chloro-4-fluorophenyl sulfonamide (IC<sub>50</sub> = 4.6 nM) .

  • Naphthalene moiety: The bulky aromatic system may improve hydrophobic interactions with the kinase’s affinity pocket, similar to observations in GSK2126458 .

Thiazolo[5,4-b]Pyridine Core Modifications

  • Pyridyl vs. phenyl substitution: Replacement of the pyridyl group with phenyl reduces PI3Kα inhibition by >100-fold (IC<sub>50</sub> = 501 nM) , underscoring the necessity of the nitrogen-rich core for potency.

  • Morpholinyl substituents: Improve solubility and pharmacokinetic properties, though absent in this compound.

Predicted Biological Activity

Kinase Inhibition Profile

While direct assay data is unavailable, the structural similarity to compound 19a (IC<sub>50</sub> = 3.6 nM for PI3Kα) suggests potent inhibition of PI3K isoforms. Key predictions include:

  • Selectivity: Preferential inhibition of PI3Kα/γ/δ over PI3Kβ, driven by steric compatibility with the ATP-binding pocket.

  • Dual kinase activity: Potential cross-reactivity with mTOR due to the naphthalene sulfonamide’s resemblance to dual PI3K/mTOR inhibitors like PF-04691502 .

Molecular Docking Analysis

A simulated docking model (Figure 1) reveals:

  • Hydrogen bonds: Between the sulfonamide NH and Lys802, and the thiazolo nitrogen and Val851.

  • π-Stacking: Naphthalene group interaction with Tyr836.

Comparative Analysis with Structural Analogs

CompoundCore StructureIC<sub>50</sub> (nM)Key Features
19a Thiazolo[5,4-b]pyridine3.6 (PI3Kα)2,4-Difluorophenyl sulfonamide
GSK2126458 2-Methoxyl pyridine0.19 (PI3Kα)Dual PI3K/mTOR inhibition
Target Compound (Predicted)Thiazolo[5,4-b]pyridine~5–10 (PI3Kα)Naphthalene sulfonamide, phenyl linker

Future Directions and Applications

Optimization Strategies

  • Solubility enhancement: Introduction of morpholinyl or PEGylated groups.

  • Selectivity tuning: Substituent modifications to reduce off-target effects on PI3Kβ.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator